molecular formula C15H13FO2 B14877787 Ethyl 2-fluoro-[1,1'-biphenyl]-4-carboxylate

Ethyl 2-fluoro-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B14877787
M. Wt: 244.26 g/mol
InChI Key: BLBMMAQUEAJAAB-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a fluorine atom at the 2-position and an ethyl ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluoro-[1,1’-biphenyl]-4-carboxylate typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated biphenyl compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of ethyl 2-fluoro-[1,1’-biphenyl]-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted biphenyl derivatives.

Scientific Research Applications

Ethyl 2-fluoro-[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

Ethyl 2-fluoro-[1,1’-biphenyl]-4-carboxylate can be compared with other biphenyl derivatives, such as:

The uniqueness of ethyl 2-fluoro-[1,1’-biphenyl]-4-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

ethyl 3-fluoro-4-phenylbenzoate

InChI

InChI=1S/C15H13FO2/c1-2-18-15(17)12-8-9-13(14(16)10-12)11-6-4-3-5-7-11/h3-10H,2H2,1H3

InChI Key

BLBMMAQUEAJAAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F

Origin of Product

United States

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